METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE
Overview
Description
METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is a complex organic compound that features a benzoate ester functional group. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a nitro group, a sulfonyl group, and a cyclohexylamino group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE typically involves multi-step organic reactions. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by sulfonylation and subsequent coupling with cyclohexylamine. The final step involves the formation of the ester linkage under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and electrophiles such as halogens for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative .
Scientific Research Applications
METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonyl group may also play a role in its biological activity by interacting with enzymes and proteins .
Comparison with Similar Compounds
Similar Compounds
METHYL 3-METHYLBENZOATE: Similar in structure but lacks the sulfonyl and nitro groups.
4-((E)-{[{2-[(CYCLOHEXYLAMINO)CARBONYL]ANILINO}(OXO)ACETYL]HYDRAZONO}METHYL)-2-ETHOXYPHENYL 4-ETHOXYBENZOATE: Contains similar functional groups but differs in the overall structure.
Uniqueness
METHYL 3-({4-[(CYCLOHEXYLAMINO)SULFONYL]ANILINO}CARBONYL)-5-NITROBENZOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
methyl 3-[[4-(cyclohexylsulfamoyl)phenyl]carbamoyl]-5-nitrobenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S/c1-31-21(26)15-11-14(12-18(13-15)24(27)28)20(25)22-16-7-9-19(10-8-16)32(29,30)23-17-5-3-2-4-6-17/h7-13,17,23H,2-6H2,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKPVAUOCQUCUFH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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